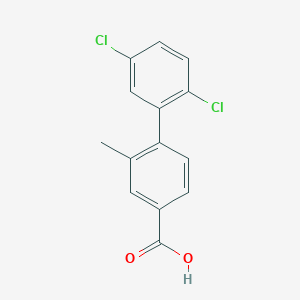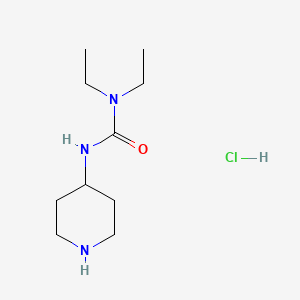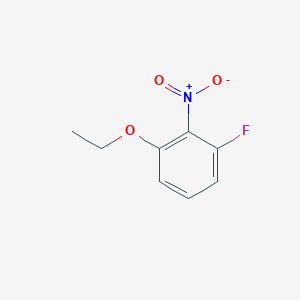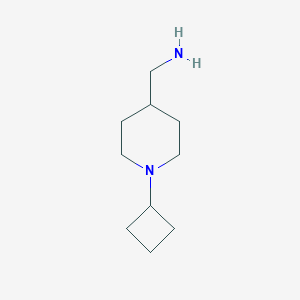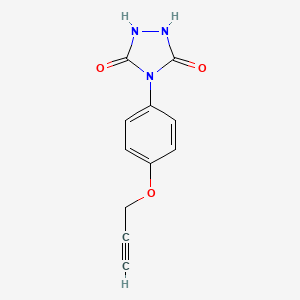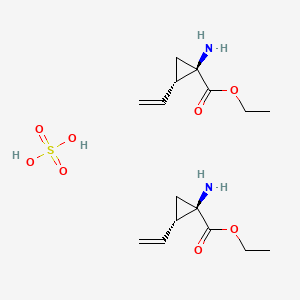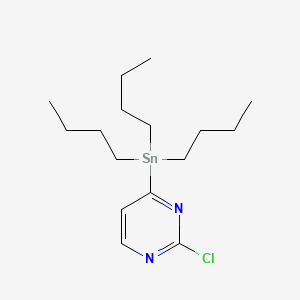
2-Chloro-4-(tributylstannyl)pyrimidine
概要
説明
2-Chloro-4-(tributylstannyl)pyrimidine is a chemical compound with the empirical formula C16H29ClN2Sn . It’s an organotin compound and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-(tributylstannyl)pyrimidine is 403.58 . The SMILES string representation isCCCCSn(CCCC)c1ccnc(Cl)n1 , which provides a way to visualize its molecular structure.
科学的研究の応用
Synthesis and Optical Properties
2-Chloro-4-(tributylstannyl)pyrimidine is used in the synthesis of various organic compounds. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were synthesized using a reaction involving 2-chloro-4-(tributylstannyl)pyrimidine. These compounds demonstrate interesting optical absorption and emission properties, making them useful for studies in solvatochromism and as potential pH sensors (Hadad et al., 2011).
Antiallergic Potential
Research has indicated that derivatives of 2-chloro-4-(tributylstannyl)pyrimidine, such as 4-chloro-2-(4-pyridinyl)pyrimidines treated with alkylamines, show potential antiallergic activity. This was demonstrated in studies using the rat passive cutaneous anaphylaxis screen (Lesher, Singh, & Mielens, 1982).
Intermediate in Anticancer Drugs
2-Chloro-4-(tributylstannyl)pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, the compound 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, synthesized from 2,4,6-trichloropyrimidine, is a notable example of such an intermediate (Kou & Yang, 2022).
Electrochemical Studies
Substituted pyrimidines, including 2-chloro-4-(tributylstannyl)pyrimidine, have been studied for their electrochemical reduction properties. These studies provide insights into the electrochemical behaviors of these compounds, which can be crucial for various applications in chemistry (O'Reilly & Elving, 1977).
Synthesis of Multifunctional Pyrimidine Derivatives
2-Chloro-4-(tributylstannyl)pyrimidine is used in the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives. These derivatives have potential applications in various scientific fields due to their unique properties (Arora et al., 2014).
Safety And Hazards
特性
IUPAC Name |
tributyl-(2-chloropyrimidin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIFHOTRLEMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676684 | |
| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tributylstannyl)pyrimidine | |
CAS RN |
446286-25-5 | |
| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 446286-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

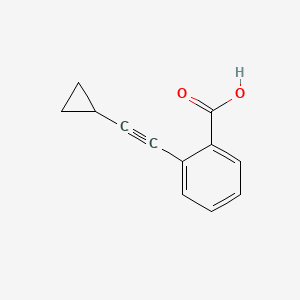
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
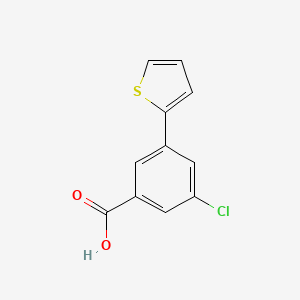
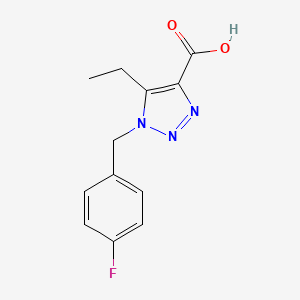
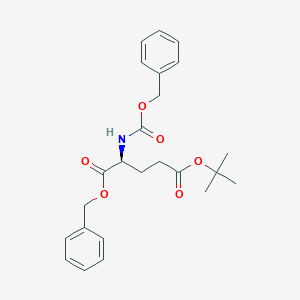
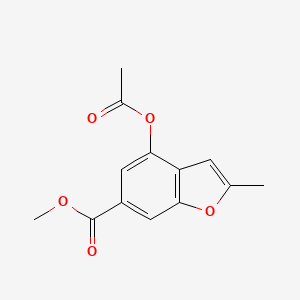
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
